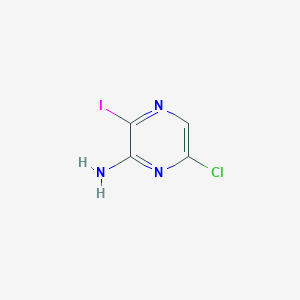

2-Amino-6-chloro-3-iodopyrazine

Beschreibung

Structural Significance of the Pyrazine (B50134) Core in Advanced Chemical Synthesis

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in medicinal chemistry. nih.govmdpi.com Its structural features are integral to the biological activity of numerous compounds. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. encyclopedia.pub This has led to the incorporation of the pyrazine moiety into a wide range of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antioxidant agents. nih.govtandfonline.com

The pyrazine nucleus is considered a "privileged scaffold" because it can be readily modified to create large libraries of compounds for drug screening. nih.gov Its aromatic nature provides a rigid framework that can be functionalized at its four carbon positions, allowing for precise control over the spatial arrangement of substituents. This tunability is essential for optimizing the pharmacological and pharmacokinetic profiles of drug candidates. encyclopedia.pub Beyond pharmaceuticals, pyrazine-functionalized materials are also being explored for applications in materials science, such as visible-light-activated photobases. nih.gov

Distinctive Substitution Pattern of 2-Amino-6-chloro-3-iodopyrazine: Implications for Synthetic Strategy

A likely starting material for such a synthesis would be 2-aminopyrazine. ontosight.ainih.govcaymanchem.com The synthesis could proceed through a series of halogenation steps. For instance, 2-amino-6-chloropyrazine (B134898) can be prepared by the chlorination of 2-aminopyrazine. ontosight.ai The subsequent introduction of an iodine atom at the 3-position would be the key step. The amino group is an activating group and would direct electrophilic substitution to the ortho and para positions (positions 3 and 5).

The direct iodination of 2-amino-6-chloropyrazine would likely be challenging due to the potential for multiple side products and the deactivating effect of the chlorine atom. However, methods for the regioselective iodination of chlorinated aromatic compounds have been developed, often using iodine in the presence of a silver salt. nih.gov Another approach could involve a Sandmeyer-type reaction, starting from a suitable amino-precursor at the 3-position. A more modern approach might utilize iodine(III)-mediated halogenation. rsc.org

A highly relevant analogue, 2-amino-3-bromo-6-chloropyrazine (B112278), has been synthesized in a scalable process starting from 3-aminopyrazine-2-carboxylate. google.com This process involves chlorination, followed by a diazotization-bromination reaction. A similar strategy could likely be adapted for the synthesis of the iodo-derivative, by using an appropriate iodine source in the diazotization step. The reactivity of the C-I bond is generally higher than the C-Cl bond, making this compound a potentially useful intermediate for further functionalization, for example, in palladium-catalyzed cross-coupling reactions. evitachem.com

Current Research Landscape and Future Directions for Halogenated Aminopyrazine Scaffolds

The research landscape for halogenated aminopyrazines is vibrant and primarily focused on the development of new bioactive molecules. The introduction of halogen atoms can significantly modulate the biological activity of a compound by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. mt.com

Current research often involves the use of halogenated aminopyrazine intermediates in the synthesis of more complex molecules for applications in drug discovery. ontosight.ai For example, derivatives of 2-amino-6-chloropyrazine have been investigated for their potential as antiviral, antibacterial, and anticancer agents. ontosight.ai The development of efficient and selective halogenation reactions for pyrazine and other heterocyclic systems remains an active area of research. researchgate.netnih.gov

Future directions in this field will likely involve the application of modern synthetic methods, such as C-H functionalization, to create novel pyrazine derivatives with enhanced biological properties. encyclopedia.pub The exploration of pyrazine-based compounds in materials science is also a growing area, with potential applications in electronics and photochemistry. nih.gov The unique electronic properties of the pyrazine ring, combined with the ability to tune these properties through halogenation, make these scaffolds promising candidates for the development of new functional materials.

Data Tables

Table 1: Physicochemical Properties of 2-Aminopyrazine and its Halogenated Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | PubChem CID |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | Crystalline solid | 117-118 | 78747 nih.gov |

| 2-Amino-6-chloropyrazine | C₄H₄ClN₃ | 129.55 | White to off-white crystalline solid | 153-156 | 118458 nih.gov |

| This compound | C₄H₃ClIN₃ | 255.45 | (Predicted) Solid | Not available | Not available |

Precursor Synthesis and Pyrazine Ring Construction Strategies

The foundational step in the synthesis of pyrazine derivatives is the construction of the pyrazine ring itself. Classical and modern methods provide access to the core structure, which can then be subjected to further modifications.

One of the most established methods for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net The initial reaction forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.netnih.gov Common oxidizing agents for this transformation include copper (II) oxide or manganese dioxide. researchgate.net Symmetrical starting materials often provide the best results in these condensation reactions. researchgate.net

Another biomimetic approach involves the dimerization of α-amino aldehydes. rsc.org These aldehyde intermediates can be generated in situ from more stable precursors, such as Cbz-protected α-amino acids, through hydrogenolysis. The subsequent self-condensation and oxidation, often occurring in a one-pot operation, yield symmetrically 2,5-disubstituted pyrazines. rsc.org

Furthermore, pyrazine-2,3-dicarbonitriles can be synthesized from the condensation of diaminomaleonitrile (DAMN) with α-diketones. mdpi.com These dicyanopyrazines serve as versatile intermediates for further functionalization. A one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and DAMN can also lead to the formation of substituted pyrazine-2,3-dicarbonitriles. mdpi.com

| Starting Materials | Reaction Type | Product Type | Reference |

| 1,2-Dicarbonyl + 1,2-Diamine | Condensation / Oxidation | Substituted Pyrazine | researchgate.netnih.gov |

| α-Amino Aldehydes | Dimerization / Oxidation | 2,5-Disubstituted Pyrazine | rsc.org |

| Diaminomaleonitrile + α-Diketone | Condensation | Pyrazine-2,3-dicarbonitrile | mdpi.com |

Regioselective Functionalization Approaches

Once the pyrazine ring is formed, the introduction of specific substituents at desired positions is achieved through regioselective functionalization. The inherent electron-deficient nature of the pyrazine ring influences its reactivity, and existing substituents strongly direct the position of subsequent modifications.

Halogenated pyrazines are critical intermediates in the synthesis of more complex molecules, as the halogen atoms can be readily displaced by other functional groups or participate in cross-coupling reactions. thieme.de The regioselectivity of halogenation is paramount for the successful synthesis of polysubstituted pyrazines.

The introduction of an iodine atom onto the pyrazine ring can be challenging, with direct iodination of 2-aminopyrazine using N-iodosuccinimide (NIS) often resulting in poor yields. researchgate.net However, the amino group at the C2 position is known to direct electrophilic substitution to the C3 and C5 positions.

For related heterocyclic systems like 2-aminopyridine, iodination has been successfully achieved using various reagents. One method involves treating the 2-amino-substituted heterocycle with potassium iodate and potassium iodide in the presence of sulfuric acid. ijssst.info Another approach for the synthesis of iodo-heterocycles is the reaction of an amino-substituted precursor with iodine monochloride in acetic acid. chemicalbook.comchemicalbook.com Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has also emerged as a powerful method for a wide range of heterocycles. nih.gov The regioselectivity of these reactions is often controlled by directing groups present on the ring.

| Substrate | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | NBS, Acetone | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 2-Chloro-4-aminopyridine | ICl, NaOAc·3H₂O, AcOH | 2-Chloro-3-iodo-4-pyridinamine | 45% | chemicalbook.comchemicalbook.com |

Selective chlorination of pyrazine intermediates is a key step in accessing compounds like this compound. The chlorination of 2-aminopyrazines can be achieved using reagents like N-chlorosuccinimide (NCS). researchgate.net A study on the halogenation of 2-aminopyrazine demonstrated that chlorination and bromination can be achieved in good yields using acetonitrile as the solvent. researchgate.net

Alternatively, the chlorine atom can be introduced by starting with a pre-chlorinated pyrazine. For example, 2,6-dichloropyrazine is a common starting material. One of the chlorine atoms can be selectively replaced, leaving the other for subsequent reactions. The synthesis of 2-amino-6-chloropyrazine can be accomplished through the amination of 2,6-dichloropyrazine. osti.gov A method for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines using LiCl in the presence of Selectfluor has also been established, providing good to high yields. nih.gov

| Substrate | Reagents | Solvent | Product | Reference |

| 2-Aminopyrazine | NCS | Acetonitrile | Chlorinated 2-aminopyrazine | researchgate.net |

| 2-Aminopyridines/diazines | LiCl, Selectfluor | DMF | Chlorinated products | nih.gov |

| 2,6-Dichloropyrazine | Sodium Methoxide | Methanol | 2-Chloro-6-methoxypyrazine | osti.gov |

The introduction of an amino group onto a halogenated pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. chemistrysteps.commasterorganicchemistry.com In this mechanism, a nucleophile (such as ammonia (B1221849) or an amine) attacks the carbon atom bearing a leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring. chemistrysteps.com

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. masterorganicchemistry.com

Traditional methods for the amination of halopyrazines often involve heating the halo-substituted precursor with ammonia or a primary/secondary amine in a suitable solvent. For instance, 2-aminopyrazine can be prepared by reacting 2-chloropyrazine with anhydrous ammonia at elevated temperatures, often in an autoclave with an inert solvent like ethanol. google.com

The selective amination of dihalopyrazines is also a crucial strategy. The reaction of 2,6-dichloropyrazine with various amines can lead to the selective substitution of just one chlorine atom. researchgate.net For example, reacting 2,6-dichloropyrazine with adamantane-containing amines resulted in mono-amination products. researchgate.netnih.gov The second chlorine atom can then be either retained or replaced in a subsequent step, potentially under different reaction conditions, such as using palladium catalysis. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloropyrazine | Anhydrous Ammonia | 175 °C, Ethanol, Autoclave | 2-Aminopyrazine | google.com |

| 2,6-Dichloropyrazine | Adamantylalkylamines | - | Mono-aminated pyrazine | researchgate.netnih.gov |

| 5-Chloro-3-(4-chlorophenyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine | Primary Amines | Room Temperature, Neat | Aminated triazolopyrazine | beilstein-journals.org |

Amination of Halogenated Pyrazines via Nucleophilic Aromatic Substitution (SNAr)

Steric and Electronic Effects on Amination Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, such as amination, on halogenated pyrazine rings is governed by a complex interplay of steric and electronic factors. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. youtube.comresearchgate.net This electron deficiency facilitates attacks by nucleophiles. The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogens (the C-2, C-3, C-5, and C-6 positions), as these positions bear a greater partial positive charge, which can be seen in the resonance structures of the molecule. youtube.com

In polyhalogenated pyrazines, the directing effects of both the ring nitrogens and the substituents must be considered. Electron-withdrawing groups (EWGs) on the ring further enhance its electrophilicity and increase the rate of nucleophilic aromatic substitution. masterorganicchemistry.com The placement of these EWGs is crucial; they provide the most significant rate acceleration when positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate, the transient species formed during the reaction. masterorganicchemistry.com

For a substrate like 2,6-dichloropyrazine, the two chlorine atoms are in electronically equivalent positions (both are alpha to a nitrogen atom). Therefore, in a mono-amination reaction, the regioselectivity is often influenced by the steric bulk of the incoming nucleophile. echemi.com For instance, amination of 2,6-dichloropyrazine with adamantane-containing amines results in the substitution of one chlorine atom. researchgate.net However, introducing a second amino group can be challenging due to the electron-donating effect of the first amino group, which deactivates the ring towards further nucleophilic attack. semanticscholar.org

In cases where the electronic environment is not symmetrical, electronic effects typically dominate. For example, in 2,6-dichloro-3-nitropyridine, a related azine, the nitro group is a powerful EWG. It strongly activates the positions ortho (C-2) and para (C-6) to it. echemi.com Despite the potential for greater steric hindrance from the adjacent nitro group, nucleophilic attack is favored at the C-2 position due to the powerful inductive electron-withdrawing effect of the nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. echemi.com This principle highlights that strong electronic activation can often override steric considerations, especially when the attacking nucleophile is not exceptionally bulky.

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyrazine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrazines, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While the electron-deficient nature of the pyrazine ring makes it amenable to functionalization via nucleophilic aromatic substitution, cross-coupling methods offer a complementary and often more versatile approach for introducing a wide array of substituents. rsc.org These reactions have become fundamental in the synthesis of complex pyrazine derivatives, which are core structures in many pharmaceuticals and biologically active compounds. rsc.orgrsc.org

The most commonly employed methods for C-C bond formation on pyrazine scaffolds are palladium-catalyzed reactions, including the Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings. rsc.orgrsc.org These reactions typically involve the coupling of a halogenated pyrazine (or a pyrazine triflate) with an organometallic reagent. rsc.org Halogenated pyrazines, particularly chloropyrazines, are attractive substrates due to their commercial availability and the high reactivity of the C-Cl bond in the electron-deficient pyrazine system towards the initial oxidative addition step in the catalytic cycle. rsc.orgineosopen.org The development of highly active catalyst systems, such as those based on palladium complexes with N-heterocyclic carbene (NHC) ligands, has expanded the scope of these reactions to include less reactive aryl chlorides in aqueous media. ineosopen.org

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation in Halogenated Pyrazines

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds in organic synthesis, and its application to halogenated pyrazines is well-established. rsc.orgmychemblog.com This palladium-catalyzed reaction couples an organic halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester. rsc.orglibretexts.org The reaction is highly valued for its operational simplicity, the commercial availability and stability of many organoboron reagents, and its tolerance of a wide range of functional groups. icmpp.ro

The first examples of Suzuki couplings on halogenated pyrazines demonstrated that chloropyrazine could be successfully coupled with various aryl boronic acids in good to excellent yields using specific palladium-phosphine catalysts. rsc.org Interestingly, the catalyst choice is critical; for instance, Pd(PPh₃)₄, a common catalyst for Suzuki reactions, was found to be ineffective for the coupling of chloropyrazine, whereas catalysts like PdCl₂(dppb) gave high yields. rsc.org The general mechanism involves an oxidative addition of the halopyrazine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Reactivity Profiling with Various Boronic Acid/Ester Partners

The versatility of the Suzuki-Miyaura coupling is demonstrated by its compatibility with a diverse range of boronic acid and boronic ester partners, allowing for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups onto the pyrazine core. The reactivity and success of the coupling can be influenced by the electronic and steric properties of the boronic acid partner.

Electron-rich boronic acids have been shown to produce good yields in couplings with halogenated pyrimidines, a related N-heterocycle, suggesting a similar trend for pyrazines. mdpi.com The scope of the reaction is broad, enabling the synthesis of various biaryl and heteroaryl-aryl structures. For example, the coupling of chloropyrazine with different arylboronic acids has been systematically studied.

| Arylboronic Acid Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 98 |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 99 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 99 |

| 4-Chlorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 96 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 |

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. Boronate esters, such as pinacol (B44631) esters, are also effective coupling partners and are often used due to their stability and ease of handling. scirp.org

Regiocontrol and Catalyst Selection in Suzuki-Miyaura Reactions of Substituted Halopyrazines

In polyhalogenated pyrazines, achieving regiocontrol—the selective reaction at one halogenated site over another—is a significant synthetic challenge. The outcome of the reaction is determined by factors such as the relative reactivity of the C-X bonds (I > Br > Cl), the electronic environment of each position, and steric hindrance. nih.gov Crucially, the choice of the palladium catalyst and ligand can profoundly influence the regioselectivity, sometimes overriding the inherent reactivity of the C-X bonds. nih.govnih.gov

For a molecule like this compound, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. Therefore, a selective Suzuki-Miyaura coupling would be expected to occur preferentially at the C-3 position. This differential reactivity is a common strategy for the sequential functionalization of polyhalogenated heterocycles. d-nb.info

Studies on dihalopyridazines, which are structurally related to dihalopyrazines, have shown that ligand selection can completely reverse the site of coupling. For instance, the Suzuki coupling of 3,5-dichloropyridazine can be directed to either the C3 or C5 position depending on the phosphine (B1218219) ligand used with the palladium precatalyst. nih.gov Bulky biarylphosphine ligands, such as t-BuXPhos, have demonstrated high selectivity in controlling the regiochemistry of couplings in other systems by modulating the steric environment around the metal center. nih.gov This highlights the power of catalyst system optimization to achieve desired isomeric products in the synthesis of complex substituted pyrazines.

Negishi Cross-Coupling for Pyrazine Derivatization

The Negishi cross-coupling reaction is another powerful transition metal-catalyzed method for C-C bond formation, coupling organozinc reagents with organic halides or triflates. wikipedia.orgrsc.org This reaction is particularly valuable in the synthesis of complex molecules due to the high functional group tolerance and reactivity of organozinc compounds. wikipedia.orgchemrxiv.org The catalysts are typically based on palladium or nickel. wikipedia.orgrsc.org

In pyrazine chemistry, the Negishi reaction provides a versatile route for derivatization. rsc.org It allows for the coupling of a wide range of organic groups (alkyl, alkenyl, aryl, etc.) to the pyrazine ring. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halides, and their use circumvents some of the limitations of other organometallic reagents, such as the water and air sensitivity associated with Grignard reagents or the toxicity of organostannanes used in Stille coupling. libretexts.orgwikipedia.org Both palladium and nickel catalysts have been effectively employed for Negishi couplings involving pyrazine derivatives. rsc.orgrsc.org

Efficacy of Organozinc Reagents with Polyhalogenated Pyrazines

Organozinc reagents have proven to be highly effective coupling partners for polyhalogenated pyrazines in Negishi cross-coupling reactions. rsc.org The reaction often proceeds under mild conditions and exhibits excellent functional group compatibility. chemrxiv.org Nickel catalysts, in particular, have been shown to be effective for these transformations. rsc.org

The direct metallation of dichloropyrazines using reagents like TMPZnCl·LiCl (TMP = tetramethylpiperidine), followed by a palladium- or nickel-catalyzed cross-coupling with aryl iodides, can produce coupled products in good yields. rsc.org This demonstrates that pyrazines can act as the nucleophilic partner in the coupling after being converted to an organozinc species.

Alternatively, halogenated pyrazines can act as the electrophilic partner, reacting with pre-formed organozinc reagents. For example, various functionalized arylzinc and benzylzinc reagents undergo smooth cross-coupling with methylthio-substituted pyrazines (where methylthio acts as the leaving group) using either palladium or nickel catalysts. thieme-connect.com

| Organozinc Reagent | Pyrazine Electrophile | Catalytic System | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzylzinc chloride | 2-Methylthio-5-(trifluoromethyl)pyrazine | Pd(OAc)₂ / S-Phos | 2-(3-(Trifluoromethyl)benzyl)-5-(trifluoromethyl)pyrazine | 68 |

The stability and reactivity of organozinc reagents make them suitable for reactions with complex, poly-functionalized pyrazine systems. Their utility is further enhanced by the fact that they can be prepared with a wide variety of functional groups, which are often preserved under the relatively mild conditions of the Negishi coupling. rsc.orgnih.gov This makes the Negishi reaction a highly reliable method for the derivatization of polyhalogenated pyrazines. rsc.org

Sonogashira Coupling for Ethynylation and Subsequent Cyclizations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This reaction is extensively used in the synthesis of conjugated enynes and arylalkynes and has found significant application in the functionalization of pyrazine derivatives. rsc.org

Chloropyrazines have been demonstrated to be excellent substrates for the Sonogashira coupling. For example, the reaction of chloropyrazine with phenylacetylene, catalyzed by a [Pd(allyl)Cl]₂/PPh₃ system, leads to the quantitative formation of the corresponding diarylacetylene. rsc.org The reaction is also applicable to more complex pyrazine systems. For instance, N-4-methoxybenzyl (PMB) protected chlorinated pyrazinones undergo selective Sonogashira coupling at the reactive 3-position with various acetylenes, affording 3-ethynyl-5-chloropyrazin-2-ones in high yields (85–93%). rsc.org This selectivity highlights the influence of the electronic environment of the pyrazine ring on the reaction outcome.

The Sonogashira coupling of halogenated pyrazines is a key step in the synthesis of extended π-conjugated systems containing the pyrazine moiety. rsc.org Furthermore, the ethynylated pyrazine products can serve as versatile intermediates for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems.

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methodologies. In the context of the Sonogashira coupling, this has led to the exploration of mechanochemical techniques and the use of greener solvent systems.

A sustainable protocol for the Sonogashira cross-coupling of various heterocyclic bromides and chlorides has been developed using a water-soluble palladium complex of dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine. This copper-free system, which employs a water/isopropanol mixture as the solvent and K₂CO₃ as the base, provides near-quantitative yields of the coupled products with a low catalyst loading (1 mol%) at 90 °C. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a significant advantage in terms of sustainability. High-temperature ball-milling has been shown to enable the highly efficient palladium-catalyzed Sonogashira coupling of solid aryl halides, including those with large polyaromatic structures that are sparingly soluble in common organic solvents. rsc.org This technique has been successfully applied to the synthesis of materials-oriented polyaromatic alkynes in excellent yields and with short reaction times. rsc.org While specific examples of mechanochemical Sonogashira coupling of this compound are not detailed in the provided search results, the successful application of this technique to other complex heterocyclic systems suggests its potential for the sustainable synthesis of functionalized pyrazines. researchgate.net

The Sonogashira coupling can be integrated into tandem reaction sequences, where the initial C-C bond formation is followed by an intramolecular cyclization, providing a streamlined approach to the synthesis of complex heterocyclic scaffolds. A notable example is the one-pot Sonogashira/heteroannulation strategy for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. organic-chemistry.org

This strategy can be executed in two ways. The first is a two-step protocol involving the classical Sonogashira coupling of 2-amino-3-chloropyrazine with a terminal alkyne, followed by a base-induced cyclization. The second, more efficient approach is a one-pot method where the corresponding sulfonamide, N-(3-chloropyrazin-2-yl)-methanesulfonamide, is reacted directly with terminal acetylenes in the presence of a palladium catalyst. The use of microwave irradiation at 150 °C for 20 minutes facilitates both the coupling and the subsequent annulation, and the methodology tolerates a wide range of functional groups on the alkyne partner. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling on Pyrazine Derivatives

| Pyrazine Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | 2-Phenylethynylpyrazine | Quantitative | rsc.org |

| 3,5-Dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one | Various terminal acetylenes | Pd(PPh₃)₄, CuI | 3-Alkynyl-5-chloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one | 85-93% | rsc.org |

| 2-Amino-3-chloropyrazine | Various terminal acetylenes | Pd catalyst | 6-Substituted-5H-pyrrolo[2,3-b]pyrazine (via tandem reaction) | - | organic-chemistry.org |

| N-(3-chloropyrazin-2-yl)methanesulfonamide | Various terminal acetylenes | Pd catalyst | 6-Substituted-5H-pyrrolo[2,3-b]pyrazine (one-pot) | - | organic-chemistry.org |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgrug.nlnih.gov It allows for the coupling of a wide variety of amines with aryl and heteroaryl halides and triflates, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope. wikipedia.org

The reaction has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives from the corresponding aminopyrimidines and aryl bromides. nih.gov The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields.

The success of the Buchwald-Hartwig amination is highly dependent on the catalytic system employed, with the ligand playing a pivotal role in the efficiency and scope of the reaction. nih.gov The development of various generations of catalysts has expanded the applicability of this reaction to a broader range of substrates under milder conditions. wikipedia.org

For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a systematic optimization of the reaction conditions was performed. Initially, using Pd₂(dba)₃ as the catalyst and 1,3-bis(diphenylphosphino)propane (dppp) as the ligand resulted in low yields. A significant improvement was observed when the ligand was switched to Xantphos and the catalyst to dichlorobis(triphenylphosphine)Pd(II), leading to a substantial increase in reaction rate and yields. nih.gov Further screening of solvents and bases identified toluene as the optimal solvent and sodium tert-butoxide as the most effective base for this transformation. nih.gov

The choice of ligand is also critical when dealing with challenging substrates. For the amination of aryl halides with heterocyclic amines, ligands such as XPhos and TrixiePhos have been found to be highly versatile, providing high conversion rates for a variety of amines. nih.gov The development of biaryl phosphine ligands has been a major breakthrough, enabling reactions to proceed with lower catalyst loadings, shorter reaction times, and under milder conditions. nih.gov

The Buchwald-Hartwig amination generally exhibits a broad substrate scope, accommodating a wide range of amines and aryl halides with various functional groups. libretexts.org However, certain limitations exist, particularly with sterically hindered substrates or those containing functional groups that can interfere with the catalytic cycle.

For instance, the amination of halotryptophans with anilines showed that while many substituted anilines are well-tolerated, the reaction with 2,6-dimethylaniline was completely suppressed, likely due to steric hindrance. diva-portal.org Similarly, the reaction with N-methylaniline gave a low yield with 7-bromotryptophan and no product with 5-bromotryptophan. diva-portal.org

In the context of dihalopyrazines, the selective mono-amination is a key challenge. The relative reactivity of the different halogen atoms will depend on their position on the pyrazine ring and the electronic nature of other substituents. While specific data tables for the Buchwald-Hartwig amination of this compound were not found in the search results, the general principles of substrate scope and limitations from related systems can be applied. The reactivity of the halogens would be expected to follow the order I > Br > Cl, allowing for potential selective amination at the iodo- and chloro-positions under carefully controlled conditions.

Table 3: Substrate Scope of Buchwald-Hartwig Amination with Various Amines

| Amine Substrate | Aryl Halide | Catalyst System | Product | Yield | Reference |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-fluorobenzene | PdCl₂(PPh₃)₂/Xantphos | N-(4-Fluorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 52% | nih.gov |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂/Xantphos | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 56% | nih.gov |

| Aniline | 5-Bromotryptophan | tBu-XPhos-Pd-G1 | 5-(Phenylamino)tryptophan | - | diva-portal.org |

| 2,6-Dimethylaniline | 5-Bromotryptophan | tBu-XPhos-Pd-G1 | No reaction | 0% | diva-portal.org |

| N-Methylaniline | 7-Bromotryptophan | tBu-XPhos-Pd-G1 | 7-(Methyl(phenyl)amino)tryptophan | 4% | diva-portal.org |

Synthetic Methodologies for the Preparation of this compound and Related Pyrazine Derivatives

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYUUBHKMKSIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Amino 6 Chloro 3 Iodopyrazine

Differential Reactivity of Halogen Atoms (Chlorine vs. Iodine) on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions. In 2-Amino-6-chloro-3-iodopyrazine, the two halogen atoms, chlorine and iodine, exhibit markedly different reactivity profiles, primarily governed by the strength of the carbon-halogen bond and the relative ease of oxidative addition in metal-catalyzed cross-coupling reactions.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This disparity makes the iodine atom a more facile leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Cl bond. researchgate.netrsc.org This differential reactivity allows for selective functionalization at the C-3 position, leaving the C-6 chloro substituent intact for subsequent transformations.

This chemoselectivity is a well-established principle in the chemistry of polyhalogenated heterocycles. For instance, studies on di- and trihalogenated purines and pyridines have consistently demonstrated that the order of reactivity in palladium-catalyzed couplings is I > Br > Cl. researchgate.netacademie-sciences.fr This principle is directly applicable to this compound, enabling a regioselective approach to the synthesis of complex, multi-substituted pyrazine derivatives.

Table 1: Comparison of Carbon-Halogen Bond Properties and Reactivity

| Property | C-I Bond | C-Cl Bond |

| Bond Dissociation Energy (kcal/mol) | ~57 | ~81 |

| Electronegativity of Halogen | 2.66 | 3.16 |

| Leaving Group Ability in SNAr | Excellent | Moderate |

| Reactivity in Pd-Catalyzed Cross-Coupling | High | Low |

Electronic and Steric Influence of the Amino Group on Pyrazine Ring Reactivity

The 2-amino group, being a strong electron-donating group through resonance, plays a pivotal role in modulating the reactivity of the pyrazine ring. It increases the electron density of the ring, which can have opposing effects on different reaction types.

In nucleophilic aromatic substitution reactions, the electron-donating nature of the amino group deactivates the pyrazine ring towards nucleophilic attack. However, its directing effect is also crucial. The amino group donates electron density primarily to the ortho and para positions. In the case of this compound, this would increase the electron density at the C-3 and C-5 positions. This electronic effect, combined with the inherent reactivity of the C-I bond, makes the C-3 position the most probable site for initial functionalization.

Sterically, the amino group can influence the approach of bulky reagents. However, in most cross-coupling and nucleophilic substitution reactions, the steric hindrance from the amino group at the 2-position is not expected to be prohibitive for reactions at the adjacent C-3 position or the more distant C-6 position. The electronic effects generally play a more dominant role in directing the regioselectivity of these transformations. The presence of the amino group can also influence the solubility and coordinating properties of the molecule, which can be a factor in reaction optimization.

Detailed Reaction Pathways in Nucleophilic and Metal-Catalyzed Transformations

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism on this compound would proceed via a two-step addition-elimination pathway. A nucleophile would first attack the electron-deficient carbon atom at the C-3 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the pyrazine ring and the nitro group (if present, though not in this case). In the second step, the iodide ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product. Due to the higher reactivity of the C-I bond, this substitution is expected to occur selectively at the C-3 position.

Metal-Catalyzed Cross-Coupling Reactions:

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond, which in this case is the C-I bond at the C-3 position. This forms a Pd(II) intermediate. uzh.chcolab.ws

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or a terminal alkyne in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide. uzh.chcolab.ws

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uzh.chcolab.ws

The chemoselectivity for the C-3 position is a direct consequence of the faster rate of oxidative addition at the C-I bond compared to the C-Cl bond.

Table 2: Expected Products from Selective Transformations

| Reaction Type | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Amino-6-chloro-3-arylpyrazine |

| Sonogashira Coupling | Terminal alkyne | 2-Amino-6-chloro-3-alkynylpyrazine |

| Buchwald-Hartwig Amination | Amine | 2-Amino-6-chloro-3-(amino)pyrazine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | 2-Amino-6-chloro-3-(nucleophile)pyrazine |

Elucidation of Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazines

The regioselectivity and chemoselectivity in the reactions of this compound are a direct consequence of the interplay between the electronic properties of the substituents and the inherent reactivity of the leaving groups.

Chemoselectivity: The primary chemoselectivity is observed in the preferential reaction at the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization strategy, where the C-3 position can be modified first, followed by a subsequent reaction at the C-6 position under more forcing conditions if desired.

Regioselectivity: The regioselectivity is dictated by the position of the most reactive leaving group. In this molecule, the iodine at the C-3 position is the most labile group, directing initial substitutions to this position. The electronic influence of the amino group further reinforces this selectivity by activating the adjacent C-3 position. Studies on similarly substituted heterocycles, such as 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, have shown that the regioselectivity of Suzuki-Miyaura coupling can often be predicted by the 1H NMR chemical shifts of the parent heterocycle, with the most deshielded proton corresponding to the most reactive carbon. academie-sciences.frsci-hub.se

Advanced Derivatization and Further Functionalization of 2 Amino 6 Chloro 3 Iodopyrazine

Selective Manipulation of Halogen Substituents for Orthogonal Reactivity

The presence of two different halogen atoms, chlorine and iodine, on the pyrazine (B50134) ring at positions 6 and 3 respectively, provides an excellent platform for selective and sequential chemical modifications. This differential reactivity, often termed orthogonal reactivity, is primarily exploited through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent metal center, such as palladium(0). This reactivity difference allows for the selective substitution of the iodine atom while leaving the chlorine atom intact for subsequent transformations.

Sequential cross-coupling reactions are a powerful tool for the controlled, stepwise introduction of different substituents onto the pyrazine core. capes.gov.br A typical strategy involves an initial, milder reaction targeting the more reactive C-I bond, followed by a second coupling at the less reactive C-Cl position under more forcing conditions.

A prime example of this is the Sonogashira cross-coupling reaction. researchgate.netsoton.ac.uk This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Due to the higher reactivity of the C-I bond, the Sonogashira coupling can be performed selectively at the 3-position of 2-amino-6-chloro-3-iodopyrazine.

For instance, reacting this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst selectively yields the 3-alkynyl-2-amino-6-chloropyrazine derivative. The chlorine atom at the 6-position remains available for a subsequent, different cross-coupling reaction, such as a Suzuki, Stille, or Buchwald-Hartwig amination, thereby enabling the synthesis of trisubstituted pyrazines with a defined substitution pattern. capes.gov.br

The Suzuki coupling, which utilizes an organoboron reagent, or the Stille coupling, which employs an organotin reagent, can be used in the second step to introduce aryl, heteroaryl, or vinyl groups at the 6-position. This sequential approach provides a high degree of control over the final molecular architecture.

| Reaction Step | Coupling Partner | Catalyst System | Position of Functionalization | Product Type |

| 1 | Terminal Alkyne | Pd(PPh₃)₄, CuI | 3-position (Iodo) | 3-Alkynyl-2-amino-6-chloropyrazine |

| 2 | Arylboronic acid | Pd(dppf)Cl₂, Base | 6-position (Chloro) | 3-Alkynyl-6-aryl-2-aminopyrazine |

| 2 | Organostannane | Pd(PPh₃)₄ | 6-position (Chloro) | 3-Alkynyl-6-stannyl-2-aminopyrazine |

| 2 | Amine | Pd catalyst, Ligand, Base | 6-position (Chloro) | 3-Alkynyl-6-amino-2-aminopyrazine |

Table 1: Representative Sequential Cross-Coupling Strategy

Synthetic Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group at the 2-position of the pyrazine ring offers another site for diverse functionalization, further expanding the accessible chemical space.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a variety of functional groups and can also serve as a protecting group strategy during subsequent reactions.

Alkylation: N-alkylation of the 2-amino group can be achieved, although it can sometimes be challenging under mild conditions. rsc.org Methods may involve the use of alkyl halides in the presence of a strong base. The introduction of alkyl groups can significantly modulate the electronic and steric properties of the pyrazine derivative.

Diazotization: The 2-amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. google.com These diazonium salts are versatile intermediates that can be converted into a wide range of other functional groups. For example, they can be subjected to Sandmeyer-type reactions to introduce halides (Cl, Br), a cyano group, or a hydroxyl group. They can also be used in coupling reactions to form azo compounds.

| Transformation | Reagent(s) | Functional Group Introduced |

| Acylation | Acyl chloride, Base | Amide |

| Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| Diazotization | NaNO₂, Acid | Diazonium Salt |

| - Sandmeyer (Cl) | CuCl | Chloro |

| - Sandmeyer (Br) | CuBr | Bromo |

| - Sandmeyer (CN) | CuCN | Cyano |

| - Hydrolysis | H₂O, H⁺ | Hydroxyl |

Table 2: Common Transformations of the 2-Amino Group

Construction of Fused and Bridged Heterocyclic Systems from this compound

The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems. These fused and bridged structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.

The construction of these systems often involves intramolecular cyclization reactions, where substituents introduced through the methods described above react with each other or with the pyrazine ring itself. For instance, a substituent introduced at the 3-position via cross-coupling can be designed to contain a nucleophilic group that can subsequently attack the 2-amino group or another electrophilic site on a group attached to the 6-position, leading to the formation of a new ring.

One common strategy involves the introduction of a group at the 3-position that can undergo a condensation reaction with the adjacent 2-amino group. For example, after an initial cross-coupling reaction, a subsequent transformation could introduce a carbonyl group, which can then react with the amino group to form a fused pyrazino[2,3-b]pyridine or a similar heterocyclic system.

Similarly, by functionalizing both the 3- and 6-positions with appropriate reactive groups, bridged systems can be constructed. This might involve a multi-step synthesis where linkers of varying lengths and functionalities are introduced, followed by a final ring-closing reaction. The condensation of 2,6-diaminopyrazine with 1,3-diiminoisoindoline (B1677754) has been shown to produce macrocyclic compounds. surrey.ac.uk

Design and Synthesis of Multi-functionalized Pyrazine Architectures

By combining the selective manipulation of the halogen substituents with transformations of the amino group, it is possible to design and synthesize highly functionalized and complex pyrazine architectures. nih.govresearchgate.net This multi-dimensional approach allows for the precise installation of multiple, distinct functional groups onto the pyrazine core in a controlled manner.

The general strategy involves a carefully planned sequence of reactions, taking into account the relative reactivity of each functional group and the reaction conditions required for each step. For example, a synthetic route might begin with a selective Sonogashira coupling at the 3-position, followed by acylation of the 2-amino group to protect it and introduce a new functional handle. Subsequently, a Suzuki or Buchwald-Hartwig reaction could be performed at the 6-position, followed by deprotection of the amino group if desired.

This modular approach allows for the creation of a vast library of multi-functionalized pyrazine derivatives from a single, readily available starting material. The ability to systematically vary the substituents at three different positions on the pyrazine ring provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials with tailored properties.

Applications of 2 Amino 6 Chloro 3 Iodopyrazine As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Heterocyclic Systems

The strategic placement of three distinct functional groups—an amino group, a chloro atom, and an iodo atom—on the pyrazine (B50134) ring makes 2-Amino-6-chloro-3-iodopyrazine a valuable precursor for the synthesis of complex heterocyclic systems. The varying reactivity of these groups allows for selective and sequential transformations, providing access to a wide array of novel molecular scaffolds.

The pyrazine core itself is a key component in many biologically active compounds. The presence of halogen atoms at the 2- and 6-positions, as seen in related pyrazine derivatives, allows for various substitution reactions. For instance, the chlorine atom can be displaced by nucleophiles, a common strategy in building more complex molecules. The amino group can participate in condensation reactions or be modified to introduce other functionalities.

While specific documented examples of syntheses starting from this compound are not extensively reported in publicly available literature, the reactivity of analogous compounds provides a clear indication of its synthetic potential. For example, related 2-aminopyrazines have been utilized as starting materials for the synthesis of pyrazine alkaloids and other complex natural products. mdpi.com The general reactivity of halogenated pyrazines in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, is well-established, suggesting that the iodo and chloro substituents of this compound could be selectively functionalized to introduce aryl, alkyl, or other groups, leading to the construction of intricate heterocyclic frameworks.

Role in the Discovery and Development of Novel Chemical Entities in Medicinal Chemistry Research

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing molecules that can bind to biological targets with high affinity and selectivity.

Derivatives of pyrazine have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. For instance, Favipiravir, an antiviral medication, features a pyrazine carboxamide core. mdpi.com Furthermore, various substituted pyrazine derivatives have been investigated as potential therapeutic agents. Studies on 2-chloro-3-hydrazinopyrazine derivatives have revealed their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Additionally, N-benzyl-3-chloropyrazine-2-carboxamides have been evaluated for their antimycobacterial and antibacterial activities. nih.gov

Although direct research on the medicinal chemistry applications of this compound is limited in available scientific literature, its structural features suggest significant potential. The combination of the pyrazine core with amino and halogen substituents offers a template for the design of new chemical entities. The amino group can serve as a key interaction point with biological targets, while the halogen atoms provide vectors for further chemical modification to optimize pharmacological properties. The exploration of this compound and its derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Precursor for Advanced Materials in Optoelectronics and Related Fields

The development of advanced materials with tailored optical and electronic properties is a rapidly growing area of research. Heterocyclic compounds, particularly those with extended π-systems and tunable electronic characteristics, are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While there is a scarcity of specific research detailing the use of this compound as a precursor for advanced materials, the inherent properties of the pyrazine ring system suggest its potential in this field. Pyrazine-containing polymers and small molecules can exhibit interesting photophysical properties. The electron-deficient nature of the pyrazine ring can be exploited to create materials with specific energy levels suitable for electronic devices.

The functional groups on this compound provide handles for polymerization or for the attachment of other functional moieties that can influence the material's properties. For example, the iodo and chloro groups could be utilized in cross-coupling reactions to build conjugated polymers or dendrimers. The amino group could be used to tune the electronic properties of the resulting material or to improve its processability. Further investigation into the synthesis and characterization of materials derived from this versatile building block could unveil new opportunities in the field of organic electronics and materials science.

Theoretical and Computational Investigations of 2 Amino 6 Chloro 3 Iodopyrazine and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting molecular geometry, vibrational frequencies, and various reactivity descriptors.

Studies on related pyrazine (B50134) derivatives provide a framework for understanding 2-Amino-6-chloro-3-iodopyrazine. For instance, DFT calculations performed on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), a structurally similar compound, using the B3LYP/gen method, have offered insights into its spectral and reactive properties. researchgate.netchemrxiv.org Analysis of the bond lengths in the pyrazine ring of this derivative shows them to be shorter than typical C-N and C-C single bonds, indicating some double bond character. researchgate.net

Natural Bond Orbital (NBO) analysis is often employed to study donor-acceptor interactions within a molecule. In pyrazine derivatives, these studies help to understand the charge-transfer interactions that influence the molecule's stability and reactivity. rsc.org The substitution of halogens on the pyrazine ring has been shown to increase the chemical potential (µ) and decrease the electrophilicity index when compared to the parent molecule. researchgate.netchemrxiv.org

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. For some pyrazine series, it has been found that specific substitutions, such as with ethyl or dibromo groups, can result in a lower HOMO-LUMO energy gap, suggesting higher reactivity. semanticscholar.org

Spectroscopic properties, such as FT-IR and FT-Raman, can be simulated using DFT calculations. The calculated vibrational frequencies and assignments, based on Potential Energy Distribution (PED), generally show good agreement with experimental data for pyrazine compounds. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of a Substituted Pyrazine Derivative (CIMPPC)

Data derived from studies on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. chemrxiv.org This technique is essential for conformational analysis, which examines the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com The stability of these conformers is influenced by factors like steric interactions, torsional strain, and angle strain. libretexts.org

For halogenated heterocyclic compounds, such as 2-halocyclooctanones, a combination of theoretical calculations and spectroscopy has been used to determine the most stable conformations. nih.gov Studies have shown that for chlorine, bromine, and iodine derivatives, the pseudo-equatorial conformer is often preferred, a preference that can be influenced by the polarity of the solvent. nih.gov This preference is typically dictated by classical electrostatic repulsions rather than electron delocalization. nih.gov

In the context of this compound, MD simulations could reveal how the amino, chloro, and iodo substituents influence the molecule's flexibility and preferred three-dimensional structure. These simulations also provide insight into intermolecular interactions, such as hydrogen bonding, which are critical for understanding how the molecule interacts with its environment or potential biological targets. researchgate.net For example, MD simulations on a related pyrazine derivative, CIMPPC, were used to evaluate its interaction with certain receptors. researchgate.netchemrxiv.org

Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction pathways that may be difficult to observe experimentally.

For reactions involving pyrazine derivatives, such as nucleophilic aromatic substitution (SNAr), kinetic and computational studies can resolve conflicting explanations of reaction pathways. rsc.org Computational modeling can rationalize experimental observations, such as the formation of specific concentration profiles, by identifying catalytic species that may form during the reaction. rsc.org This approach allows for the assessment of the feasibility of different reaction pathways and can guide the optimization of reaction conditions for higher yields and greener processes. rsc.org

The synthesis of substituted pyrazoles and pyrroles from enamine substrates, for example, has been shown to proceed through different pathways depending on the reaction conditions, and computational modeling can help clarify the underlying mechanisms of C-C, N-N, or C-N bond formation. researchgate.net For this compound, computational modeling could be used to predict the outcomes of various synthetic transformations, such as cross-coupling or substitution reactions, by calculating the activation energies for competing pathways.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Synthetic Accessibility and Reactivity Profiles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models use calculated molecular descriptors to predict the properties of new or untested compounds. semanticscholar.orgijournalse.org

For pyrazine derivatives, QSPR and QSAR studies have been conducted to predict properties like olfactive thresholds and anti-proliferative activity. semanticscholar.orgijournalse.orgresearchgate.net These studies typically involve calculating a wide range of descriptors, including electronic (e.g., HOMO-LUMO gap, dipole moment), quantum chemical, and physicochemical properties (e.g., molar volume, logP, polarizability). semanticscholar.orgijournalse.org Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to develop predictive models. semanticscholar.orgresearchgate.net

In the context of synthetic accessibility and reactivity, QSPR models can be invaluable. By building a model based on a series of known pyrazine derivatives, it is possible to predict the reactivity of a new compound like this compound. For example, descriptors related to electronic structure can predict a molecule's susceptibility to electrophilic or nucleophilic attack. chemrxiv.org The lowest HOMO-LUMO energy gap in a series of pyrazine derivatives often corresponds to the most reactive compound. semanticscholar.org Such models can guide synthetic efforts by identifying the most promising candidates and reaction conditions, saving time and resources.

Table 2: Common Descriptors Used in QSPR/QSAR Studies of Pyrazine Derivatives

Data generalized from QSAR/QSPR studies on various pyrazine derivatives. semanticscholar.orgijournalse.orgresearchgate.net

Challenges and Future Research Directions in the Chemistry of 2 Amino 6 Chloro 3 Iodopyrazine

Development of Highly Sustainable and Atom-Economical Synthetic Routes (e.g., Metal-Free, Aqueous Mediums)

The current synthetic methodologies for preparing polysubstituted pyrazines often rely on multi-step sequences that may involve harsh reaction conditions, stoichiometric use of toxic reagents, and the generation of significant waste. While specific scalable processes for related compounds like 2-amino-3-bromo-6-chloropyrazine (B112278) have been developed, these often involve multiple steps including chlorination, diazotization, hydrolysis, and rearrangement, which may not be the most environmentally benign. google.com

Future research must prioritize the development of more sustainable and atom-economical synthetic routes to 2-amino-6-chloro-3-iodopyrazine. This includes the exploration of:

Metal-Free Catalysis: Transitioning from traditional metal-catalyzed cross-coupling reactions to metal-free alternatives would mitigate the environmental and economic costs associated with residual metal contamination in the final products. For instance, developing direct C-H activation/functionalization strategies under metal-free conditions is a promising avenue.

Aqueous Mediums: Conducting synthetic transformations in water instead of volatile organic solvents is a cornerstone of green chemistry. Research into phase-transfer catalysis or the use of surfactants to enable pyrazine (B50134) synthesis in aqueous environments is a critical area of investigation.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. The use of enzymes, such as lipases in continuous-flow systems for the synthesis of pyrazinamide (B1679903) derivatives, demonstrates the potential for enzymatic routes in pyrazine chemistry. nih.gov Adapting such methodologies for the synthesis of this compound could lead to greener processes.

One-Pot Syntheses: Designing one-pot multi-component reactions where this compound can be assembled from simple precursors would significantly improve efficiency and reduce waste. tandfonline.com

The following table summarizes potential sustainable approaches for the synthesis of pyrazine derivatives, which could be adapted for this compound:

| Synthetic Strategy | Advantages | Key Research Focus |

| Metal-Free Catalysis | Reduced toxicity, lower cost, simplified purification | Development of novel organocatalysts, photoredox catalysis |

| Aqueous Synthesis | Environmentally benign, improved safety | Catalyst development for aqueous media, use of micelles |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme screening and engineering, process optimization |

| One-Pot Reactions | Increased efficiency, reduced waste, time-saving | Design of novel multi-component reaction cascades |

Exploration of Novel and Unprecedented Reaction Pathways for Pyrazine Functionalization

While classical methods for pyrazine functionalization are well-established, the exploration of novel and unprecedented reaction pathways is essential for accessing new chemical space and creating molecules with unique properties. tandfonline.comresearchgate.net

Future research in this area could include:

C-H Functionalization: Expanding the scope of C-H activation/functionalization reactions on the pyrazine core of this compound is a major frontier. nih.gov This would allow for the direct introduction of a wide range of functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based functionalization or the formation of new ring systems.

Flow Chemistry: Employing continuous-flow microreactors to perform reactions under precisely controlled conditions of temperature, pressure, and reaction time. nih.gov This can lead to improved yields, selectivity, and safety, and can facilitate the use of highly reactive intermediates.

Ring Transformation Reactions: Investigating reactions that modify the pyrazine ring itself, such as ring-opening/ring-closing sequences or cycloaddition reactions, to generate novel heterocyclic scaffolds.

Integration with High-Throughput Synthesis and Screening Methodologies for Accelerated Discovery

The demand for new drug candidates and functional materials requires the rapid synthesis and evaluation of large libraries of compounds. Integrating the synthesis of this compound derivatives with high-throughput technologies is crucial for accelerating the discovery process.

Challenges and future directions in this domain include:

Development of Robust Solid-Phase Syntheses: Adapting the synthesis of this compound and its derivatives to a solid-phase format would enable the parallel synthesis of large compound libraries.

Automation and Robotics: Utilizing automated synthesis platforms to perform multi-step reaction sequences, purifications, and analyses, thereby increasing throughput and reproducibility.

Miniaturization and Microfluidics: Employing microfluidic devices for high-throughput reaction screening and optimization, which would reduce the consumption of reagents and solvents.

Integration with Biological Screening: Directly coupling high-throughput synthesis platforms with high-content biological screening assays to rapidly identify compounds with desired biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-6-chloro-3-iodopyrazine with high regioselectivity?

- Methodological Answer : The synthesis of halogenated pyrazine derivatives often involves sequential halogenation and substitution. For example, in structurally similar compounds like 3-chloro-2-cyanopyrazine, halogenation with phosphorous oxychloride followed by nucleophilic substitution (e.g., methoxylation with sodium methoxide) ensures regioselectivity . For iodination, controlled reaction conditions (e.g., low temperature, use of directing groups like amino or chloro substituents) can enhance selectivity. Purification via crystallization or flash chromatography is critical to isolate the desired product .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires a combination of nuclear magnetic resonance (NMR; H, C) to identify proton and carbon environments, and mass spectrometry (MS) for molecular weight verification. Infrared (IR) spectroscopy can confirm functional groups like NH and C-I bonds, as demonstrated in studies of related pyrazines .

Q. How should researchers handle storage and stability testing of halogenated pyrazine derivatives?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation. Stability studies should include periodic HPLC analysis under varying conditions (e.g., temperature, humidity) to assess decomposition pathways. Evidence from reagent catalogs emphasizes strict adherence to storage guidelines for halogenated heterocycles to avoid hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC values for halogenated pyrazines in ion channel inhibition assays?

- Methodological Answer : Discrepancies in IC values often arise from assay conditions (e.g., buffer composition, cell type, or temperature). For example, studies on NCX inhibitors like CB-DMB (a 3-amino-6-chloro derivative) used single-cell microfluorimetry and patch-clamp techniques to measure bidirectional ion flux, ensuring consistency across experimental setups . Validate findings using orthogonal methods (e.g., radiotracer flux assays) and standardize protocols (e.g., ISO guidelines) to minimize variability .

Q. What mechanistic insights guide the design of halogenated pyrazines as selective inhibitors of NCX isoforms?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of halogen positioning. For instance, in CB-DMB, the chloro and benzylamino groups at positions 6 and 5 of the pyrazine core interact with the f-loop of NCX isoforms, while iodine’s bulkiness may enhance binding affinity. Deletion mutagenesis and molecular docking can identify critical interaction sites, as shown in NCX1-3 inhibition studies .

Q. How can researchers optimize regioselectivity in the iodination of 2-Amino-6-chloropyrazine precursors?

- Methodological Answer : Use directing groups (e.g., amino or chloro substituents) to steer iodination to the desired position. For example, the amino group at position 2 in 2-aminopyrazine derivatives directs electrophilic substitution to position 3. Kinetic control (e.g., low-temperature reactions with N-iodosuccinimide) and steric hindrance minimization can further improve yields .

Q. What strategies mitigate interference from halogenated pyrazines in multiplexed pharmacological assays?

- Methodological Answer : Pre-screening for off-target effects is essential. For example, CB-DMB’s micromolar inhibition of ASIC1a and Ca channels necessitates counter-screening against non-target ion channels. Dose-response curves and selectivity indices (e.g., ratio of IC for target vs. off-target) should be calculated to confirm specificity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Contradictions may stem from pH or buffer ion effects. Conduct stability tests in physiologically relevant buffers (e.g., PBS, HEPES) at multiple pH levels (4–9) using LC-MS to track degradation products. Compare results with structurally stable analogs (e.g., 2-Amino-6-chloropyrazine) to identify vulnerability points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.